

SNAP 94847: A Comparative Analysis of a Leading MCHR1 Inhibitor

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

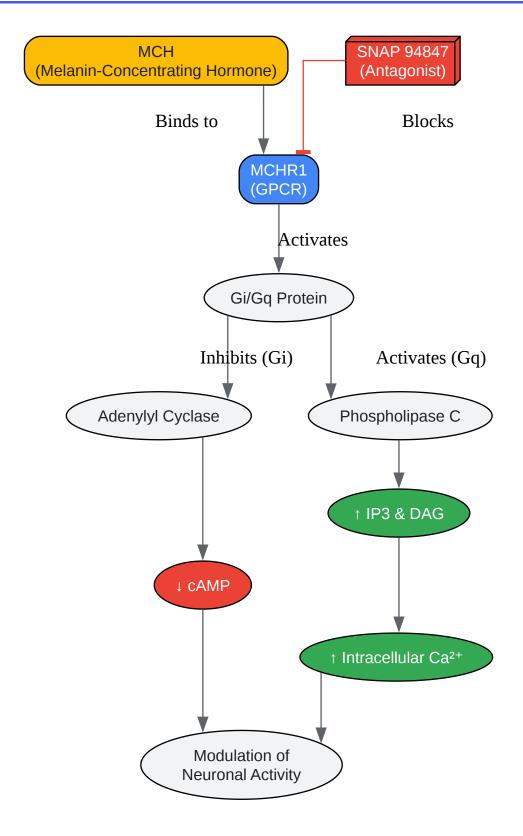
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In the landscape of neurotherapeutics, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target for the development of treatments for obesity, anxiety, and depression. Among the numerous antagonists developed, SNAP 94847 has distinguished itself through its high affinity, selectivity, and promising preclinical efficacy. This guide provides a detailed comparison of SNAP 94847 with other notable MCHR1 inhibitors, supported by experimental data, to assist researchers and drug development professionals in their evaluation of this compound.

The MCH-MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, mood, and arousal by binding to its G protein-coupled receptor, MCHR1. The activation of MCHR1 by MCH initiates a signaling cascade that ultimately modulates neuronal activity.





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MCH-MCHR1 Signaling Pathway



Comparative Analysis of MCHR1 Inhibitors

The development of MCHR1 antagonists has been a key focus of research. The following tables provide a comparative overview of SNAP 94847 and other significant inhibitors based on their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Selectivity



Compound	MCHR1 Binding Affinity (K ₁ , nM)	MCHR1 Functional Antagonism (IC50, nM)	hERG Inhibition (IC50, μΜ)	Selectivity Notes
SNAP 94847	2.2[1]	1.2[2]	>10	>80-fold selective over MCHα1A and >500-fold over MCHD2 receptors. Minimal cross- reactivity with other GPCRs, ion channels, enzymes, and transporters.[1]
SNAP-7941	0.57 (K _e)	-	-	>1,000-fold selective for MCHR1 over MCHR2.[3]
T-226296	-	5.5 (human), 8.6 (rat)	-	High selectivity against the SLT subtype of MCH receptors and a range of other receptors.[4]
AMG 076	0.6	1.2	Significantly reduced hERG liability compared to earlier compounds.	Highly selective against MCHR2 (>10,000 nM).[2] [5]
KRX-104130	-	20	12.98	Identified through virtual screening with a focus on



low cardiotoxicity.[6]

Note: K_i (inhibitor constant) and IC_{50} (half-maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher potency. hERG inhibition is a critical indicator of potential cardiotoxicity.

A significant advantage of SNAP 94847 and newer compounds like AMG 076 and KRX-104130 is the reduced potential for cardiotoxicity, a major hurdle that led to the failure of many earlier MCHR1 antagonists.[5][6] Many of these earlier compounds were potent blockers of the hERG potassium channel, leading to safety concerns.

Table 2: Pharmacokinetic Profile in Rats

Compound	Bioavailability (%)	C _{max} (ng/mL)	T _{max} (h)	Half-life (t½, h)
SNAP 94847	59	129.90 (at 25 mg/kg oral)	0.75 (at 25 mg/kg oral)	5.2 (oral), 2.88 (IV)
Other Inhibitors	Data not available in a directly comparable format			

Data for SNAP 94847 is from oral administration at 10 mg/kg unless otherwise specified.[1]

SNAP 94847 demonstrates good oral bioavailability and a reasonable half-life in rats, suggesting its suitability for in vivo studies.[1]

Table 3: In Vivo Efficacy in Animal Models of Anxiety and Depression



Compound	Model	Species	Key Findings
SNAP 94847	Elevated Plus Maze	Rat	Decreased time spent in closed arms, indicating anxiolytic effects.[7]
SNAP 94847	Forced Swim Test	Rat/Mouse	Decreased immobilization time, suggesting antidepressant-like effects.[7] No effect was observed in another mouse study.
SNAP 94847	Novelty Suppressed Feeding	Mouse	Anxiolytic/antidepress ant-like effects observed after both acute and chronic treatment.[8][9]
SNAP-7941	Various anxiety models	Rat/Mouse	Shows anxiolytic and antidepressant effects.[10][11]
TPI 1361-17	Elevated Plus Maze, Light-Dark Transition	Mouse	Potent anxiolytic effects in both assays. [7]

SNAP 94847 has consistently demonstrated anxiolytic and antidepressant-like effects across various rodent models, supporting its potential as a therapeutic agent for mood and anxiety disorders.[7][8] Notably, its mechanism of action in the novelty suppressed feeding test appears to be distinct from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants.[8][9]

Experimental Protocols MCHR1 Radioligand Binding Assay



Objective: To determine the binding affinity of a test compound for MCHR1.

Materials:

- Membrane preparations from cells expressing recombinant human MCHR1.
- Radioligand (e.g., [3H]SNAP-7941 or [1251]-MCH).
- Test compound (e.g., SNAP 94847) at various concentrations.
- Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold PBS with 0.01% TX-100).
- 96-well filter plates (e.g., GFC UNIFILTER plates).
- Scintillation counter.

Procedure:

- Prepare membrane homogenates from cells overexpressing MCHR1 through dounce homogenization and differential centrifugation.
- In a 96-well plate, incubate a small amount of membrane protein (0.5-1.0 μg) with a fixed concentration of radioligand (e.g., 0.06-0.1 nM [125]-MCH) and varying concentrations of the test compound.
- Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration through the filter plates.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add a scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
- The data is then used to calculate the IC_{50} and subsequently the K_i of the test compound.



Novelty Suppressed Feeding (NSF) Test

Objective: To assess anxiety-like behavior in rodents.

Apparatus:

- A novel, brightly lit open-field arena (e.g., 100 x 100 x 50 cm).[12]
- A single food pellet placed in the center of the arena.
- A stopwatch or automated tracking software.

Procedure:

- Food deprive the animals (e.g., mice) for 24 hours prior to the test.[13]
- Place the animal in a corner of the novel arena.
- Record the latency (time) for the animal to begin eating the food pellet.[13] A maximum test duration is typically set (e.g., 10 minutes).[14]
- Anxiolytic compounds, like SNAP 94847, are expected to decrease the latency to eat.[15]
- Immediately after the test, the amount of food consumed in the home cage for a short period (e.g., 5 minutes) should be measured to control for potential effects on appetite.[13][14]

Elevated Plus Maze (EPM) Test

Objective: To measure anxiety-like behavior in rodents.

Apparatus:

- A plus-shaped maze elevated from the floor (e.g., 50 cm).[16]
- Two open arms and two closed arms (with high walls).[16][17]
- A central platform.
- A video camera and tracking software for automated recording.[16][17]



Procedure:

- Habituate the animal to the testing room for at least 30-60 minutes before the test.[17]
- Place the animal on the central platform, facing an open arm.[17]
- Allow the animal to explore the maze for a set period, typically 5 minutes.[16][17]
- Record the number of entries and the time spent in the open and closed arms.[16][17]
- Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
- The maze should be cleaned between each animal to remove olfactory cues.[16][17]

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents.

Apparatus:

 A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[18][19]

Procedure:

- For rats: Typically involves a 15-minute pre-test session, followed 24 hours later by a 5-minute test session.[18][19]
- For mice: Usually a single 6-minute session, with the first 2 minutes considered a habituation period and the last 4 minutes for scoring.[18]
- Place the animal in the water cylinder.
- Record the total time the animal remains immobile (i.e., making only movements necessary to keep its head above water).[18][19]
- Antidepressant compounds are expected to decrease the duration of immobility.



 After the test, the animal should be removed, dried, and kept in a warm environment before being returned to its home cage.[20]

Conclusion

SNAP 94847 stands out as a potent and selective MCHR1 antagonist with a favorable preclinical profile. Its key advantages lie in its high binding affinity, good oral bioavailability, and, critically, a reduced liability for hERG-related cardiotoxicity compared to many first-generation MCHR1 inhibitors. The consistent anxiolytic and antidepressant-like effects demonstrated in various animal models further underscore its therapeutic potential. While direct comparative data with all other MCHR1 inhibitors is not always available in a standardized format, the existing evidence positions SNAP 94847 as a valuable tool for researchers and a promising lead compound in the ongoing development of novel treatments for mood, anxiety, and metabolic disorders.

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